Mrs 3777 hemioxalate is a compound that has garnered attention in the field of pharmacology, particularly for its role as a selective antagonist of adenosine receptors. This compound is classified under purinergic receptor antagonists, specifically targeting the A3 subtype of adenosine receptors. The significance of Mrs 3777 hemioxalate lies in its potential therapeutic applications, particularly in modulating immune responses and pain pathways.
Mrs 3777 hemioxalate is derived from a class of compounds known as purinergic receptor antagonists. It is specifically noted for its selective action on the A3 adenosine receptor, which plays a critical role in various physiological processes, including inflammation and nociception. The compound has been studied extensively in vitro and in vivo to understand its pharmacological effects and mechanisms of action.
The synthesis of Mrs 3777 hemioxalate typically involves multi-step organic synthesis techniques. The process begins with the formation of a core structure that includes a purine base, which is then modified through various chemical reactions to introduce functional groups necessary for receptor binding.
The molecular structure of Mrs 3777 hemioxalate consists of a purine base linked to an oxalate moiety. This structural configuration is crucial for its interaction with adenosine receptors.
Mrs 3777 hemioxalate undergoes several chemical reactions that are important for its biological activity:
Mrs 3777 hemioxalate functions primarily as an antagonist at the A3 adenosine receptor. By blocking this receptor, it modulates downstream signaling pathways involved in inflammation and pain perception.
Mrs 3777 hemioxalate has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: